molecular formula C17H12Cl2N2O B2632805 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 922902-79-2

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B2632805
CAS No.: 922902-79-2
M. Wt: 331.2
InChI Key: UJGDEPKFMPNIPJ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by the presence of two chlorophenyl groups attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenylhydrazine to form an intermediate, which is then cyclized to yield the desired pyridazinone compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
  • 2-(4-methylbenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
  • 2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Uniqueness

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of two chlorophenyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDEPKFMPNIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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